N,N-diethyl-2-(hydroxyimino)-3-oxobutanamide is a chemical compound characterized by its unique functional groups, including a hydroxyimino group and a ketone structure. This compound features a diethylamino group, which contributes to its solubility and potential biological activity. The molecular formula for N,N-diethyl-2-(hydroxyimino)-3-oxobutanamide is C${10}$H${16}$N${2}$O${2}$, and its structure can be represented as follows:
textO ||N-CH-CO-N(C2H5)2 | OH
This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential reactivity and biological properties.
The synthesis of N,N-diethyl-2-(hydroxyimino)-3-oxobutanamide can be achieved through several methods:
Interaction studies involving N,N-diethyl-2-(hydroxyimino)-3-oxobutanamide are crucial for understanding its reactivity and potential biological effects. Investigating how this compound interacts with metal ions or other ligands could reveal its utility in catalysis or as a chelating agent. Hydroxylamines have shown interesting coordination chemistry with metal ions, which may extend to this compound .
Several compounds share structural similarities with N,N-diethyl-2-(hydroxyimino)-3-oxobutanamide. Here are a few examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N,N-dimethyl-2-(hydroxyimino)-3-oxobutanamide | Structure | Dimethyl substitution affects solubility and reactivity. |
| N-hydroxy-N,N-diethylacetamide | Structure | Contains an acetamide moiety; potential for different biological activity. |
| Ethyl 2-(hydroxyimino)-3-oxobutanoate | Structure | Ester instead of amide; may exhibit different reactivity patterns. |
N,N-diethyl-2-(hydroxyimino)-3-oxobutanamide stands out due to its specific combination of a hydroxyimino group and a diethylamino substituent, which may confer unique solubility and reactivity characteristics compared to similar compounds. Its potential applications in medicinal chemistry and agricultural products further highlight its significance in research.
Industrial synthesis of N,N-diethyl-2-(hydroxyimino)-3-oxobutanamide prioritizes high throughput, cost efficiency, and minimal waste generation. Two primary methodologies dominate large-scale production: organotin(IV)-catalyzed oximation and mesoporous titanosilicate-mediated ammoximation.
The organotin(IV) approach, exemplified by the use of dibutyltin diacetate, accelerates the reaction between aldehydes/ketones and hydroxylamine salts. For instance, in the oximation of 5-nonylsalicylaldehyde, adding 0.02% dibutyltin diacetate reduces cycle times from 8 hours to 2 hours while achieving >98% conversion. This method employs a two-phase solvent system (toluene and aqueous hydroxylamine sulfate) with sodium carbonate to maintain pH balance.
Alternatively, mesoporous titanosilicates (e.g., HMS or MCM-41 types) enable efficient ammoximation reactions. These catalysts feature pore diameters of 2–50 nm, facilitating substrate diffusion and reducing steric hindrance. In cyclohexanone ammoximation, mesoporous titanosilicates achieve yields exceeding 90% under mild conditions (25–80°C, atmospheric pressure). The process typically uses organic peroxides like tert-butyl hydroperoxide and ammonia, with molar ratios optimized to 1:1.5–3.0 (ketone:peroxide).
Table 1: Industrial Catalytic Systems
| Catalyst | Reaction Time | Yield | Temperature | Key Advantage |
|---|---|---|---|---|
| Dibutyltin diacetate | 2 hours | >98% | 45°C | Rapid cycle times |
| Mesoporous titanosilicate | 4–6 hours | >90% | 25–80°C | High substrate compatibility |
Laboratory methods emphasize precision, reproducibility, and adaptability for small-batch research. A notable technique involves the grinding-assisted synthesis of hydroxamic acid derivatives. In this approach, organic carboxylic esters react with hydroxylamine salts in the presence of inert solvents like diesel oil. The mixture is ground with alkali to form hydroxamic acid salts, followed by acid treatment to yield the final product. This method avoids toxic solvents, enhances reaction uniformity, and simplifies purification.
Another lab-scale strategy employs two-phase oximation, where aldehydes dissolved in toluene react with aqueous hydroxylamine sulfate. Sodium carbonate is added to neutralize sulfuric acid byproducts, and the reaction progress is monitored via thin-layer chromatography (TLC). For temperature-sensitive substrates, reactions are conducted at 0–5°C to minimize side reactions.
Catalyst selection critically influences reaction efficiency and selectivity. Three systems demonstrate superior performance:
Table 2: Catalyst Performance Comparison
| Catalyst Type | Substrate Compatibility | Reusability | Optimal pH |
|---|---|---|---|
| Organotin(IV) | Aldehydes/Ketones | Low | 7–9 |
| Mesoporous Titanosilicate | Cyclic Ketones | High | 10–12 |
| Copper-Polyhydroxamic Acid | Esters/Amides | Moderate | 6–8 |
Solvent choice profoundly affects reaction kinetics and product purity. Polar aprotic solvents (e.g., acetic acid) accelerate nitrosation steps by stabilizing charged intermediates, while nonpolar solvents (e.g., toluene) improve phase separation in biphasic systems. Diesel oil, an inert solvent, enhances grinding efficiency by maintaining fluidity and preventing adhesion to reactor walls.
Kinetic studies reveal a pH-dependent mechanism for hydroxamic acid formation. At neutral to alkaline pH (7–9), the reaction follows a two-step pathway:
The rate-limiting step shifts with solvent polarity: in polar media, $$ k1 $$ dominates due to rapid proton transfer, whereas $$ k2 $$ becomes limiting in nonpolar environments. Optimizing solvent-solute interactions reduces energy barriers, enabling faster conversions.
Table 3: Solvent Effects on Reaction Rate
| Solvent | Polarity | Conversion (1h) | Dominant Step |
|---|---|---|---|
| Acetic Acid | High | 75% | $$ k_1 $$ |
| Toluene | Low | 40% | $$ k_2 $$ |
| Diesel Oil | Moderate | 65% | $$ k_1 $$ |